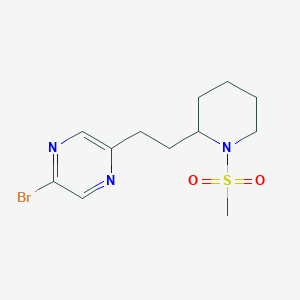

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine

Descripción

Propiedades

IUPAC Name |

2-bromo-5-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-15-12(13)9-14-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMOYDDMRGGZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1CCC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine is a compound with significant potential in medicinal chemistry, particularly as a selective receptor ligand. Its unique structure allows for various biological activities, making it an important subject of research.

- Molecular Formula : C12H18BrN3O2S

- Molecular Weight : 348.26 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. The compound is designed to target selective receptors, which can lead to various pharmacological effects.

Key Receptor Interactions

- Dopamine Receptors : Potential modulation of dopaminergic pathways, which may influence neurological conditions.

- Serotonin Receptors : Possible engagement with serotonin pathways, impacting mood and anxiety disorders.

Biological Activity Data

The following table summarizes the known biological activities and effects associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Modulation of serotonin levels | |

| Antitumor activity | Inhibition of cancer cell growth | |

| Neuroprotective properties | Protection against neuronal damage |

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of various pyrazine derivatives, including this compound. The results indicated that this compound significantly increased serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants .

Study 2: Antitumor Activity

Research conducted on the antitumor properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The study highlighted its selectivity, showing minimal effects on non-tumorigenic cells at concentrations up to 10 µM, indicating a promising therapeutic window for cancer treatment .

Study 3: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound. The findings demonstrated that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic insults, suggesting its potential use in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Overview

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine (CAS Number: 1316225-98-5) is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a brominated pyrazine core and a piperidine moiety, allows for diverse interactions with biological systems. This article explores its applications in medicinal chemistry, pharmacology, and as a selective receptor ligand.

Medicinal Chemistry

This compound is primarily researched for its potential as a selective receptor ligand . Its design allows for the modulation of receptor activity, which is crucial in the development of therapeutics targeting various conditions such as:

- Neurological Disorders : The interaction with neurotransmitter receptors can help in the design of drugs for conditions like depression, anxiety, and schizophrenia.

- Cancer Treatment : Targeting specific cancer cell receptors can enhance the efficacy of anticancer drugs.

Pharmacological Studies

The compound has been investigated for its pharmacological effects due to its ability to selectively bind to certain receptors. Notable studies include:

- Receptor Binding Affinity : Research has shown that compounds with similar structures exhibit high affinity for various receptors, including serotonin and dopamine receptors. Understanding this affinity can lead to the development of novel treatments that minimize side effects while maximizing therapeutic benefits.

Drug Development

The unique properties of this compound make it a candidate for drug development pipelines. Its ability to modulate receptor activity can be harnessed to create:

- Multifunctional Agents : Compounds that can interact with multiple targets may provide improved treatment options for complex diseases.

Case Study 1: Selective Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of pyrazine compounds similar to this compound. These derivatives demonstrated significant receptor selectivity and were evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The findings highlighted the compound's ability to enhance cognitive function in animal models through selective receptor modulation.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of pyrazine derivatives, including this compound. The study revealed that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents. The research emphasized the importance of further exploration into the mechanisms by which these compounds exert their effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bromopyrazine Derivatives

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity :

- The bromine atom in the target compound and EP 3950692 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for pharmaceutical synthesis .

- The methylsulfonyl group in the target compound enhances solubility in polar solvents compared to the 1-methylpiperidine analog (PubChem), which is more lipophilic .

Biological Relevance: EP 3950692’s pyrrolo-pyrazine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators), while the target compound’s piperidine-sulfonyl moiety may target proteases or GPCRs . The absence of bromine in 2-methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433) eliminates genotoxic risks, making it suitable for food applications .

In contrast, non-halogenated analogs like FEMA 3433 pose minimal health risks .

Métodos De Preparación

Synthesis of the Bromopyrazine Core

A key intermediate is often 2-bromo-5-substituted pyrazine derivatives. The bromination of pyrazine rings can be achieved via diazotization followed by in situ bromination. For example, 2-bromo-5-methylpyrazine can be synthesized by converting 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to an amine, and then diazotization with subsequent bromination at low temperatures to yield the bromopyrazine core.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Conversion to amide | Amidation | 5-methylpyrazine-2-carboxylic acid | Precursor preparation |

| Hofmann degradation | Degradation | NaOCl or Br2/NaOH | Converts amide to amine |

| Diazotization and bromination | Diazotization + Electrophilic substitution | NaNO2, HBr, low temp (-20°C to -45°C) | Bromination at 2-position |

This method yields 2-bromo-5-methylpyrazine with moderate to good yields (>60%) when bromine radicals are available immediately after diazonium salt formation.

Preparation of the Piperidine Ring with Methylsulfonyl Substitution

The piperidine ring substituted at the nitrogen with a methylsulfonyl group can be prepared via cyclization reactions involving 1,2-diamine derivatives and sulfonium salts. The methylsulfonyl group is introduced by oxidation of a methylthio substituent on the piperidine ring.

A typical synthetic route includes:

- Formation of the piperidine ring via cyclization.

- Introduction of a methylthio group (–SCH3) at the nitrogen or carbon position.

- Oxidation of the methylthio group to the methylsulfonyl (–SO2CH3) group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or Oxone.

Q & A

Basic Questions

Q. What are common synthetic intermediates for 2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine?

- Key intermediates :

Brominated pyrazine cores : 2-Bromo-5-fluoropyrazine (CAS 1209458-12-7) or 2-amino-5-bromopyrazine (CAS 595610-50-7) serve as halogenated precursors for coupling reactions .

Piperidinyl derivatives : 1-(methylsulfonyl)piperidine derivatives, synthesized via sulfonylation of piperidine intermediates (e.g., 1-(2-hydroxymethyl)piperazine), are critical for introducing the sulfonyl-piperidinyl moiety .

Coupling reagents : Ethylenediamine or palladium catalysts enable cross-coupling between bromopyrazine and piperidinyl-ethyl groups .

- Methodology : Bromination of pyrazine (using PBr₃ or NBS) precedes nucleophilic substitution or Suzuki-Miyaura coupling with piperidinyl-ethyl intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign aromatic pyrazine protons (δ 8.5–9.5 ppm) and piperidinyl methyl groups (δ 1.2–2.8 ppm). Compare to reference spectra of 5-bromo-N-methylpyrazin-2-amine .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (exact mass calculated using tools like ) .

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or sulfonyl group hydrolysis .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential genotoxicity and reactive intermediates .

Advanced Research Questions

Q. How can enantiomeric purity of the piperidinyl moiety be optimized during synthesis?

- Chiral resolution : Use (R)- or (S)-camphorsulfonic acid to isolate enantiomers via diastereomeric salt formation .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during piperidinyl-ethyl coupling .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection ensures >99% enantiomeric excess .

Q. How to mitigate genotoxic impurities (e.g., alkyl bromides) in the final product?

- Process optimization : Replace brominating agents (e.g., avoid N-bromosuccinimide if possible) with safer alternatives like Br₂ in controlled flow reactors .

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to remove alkyl bromide byproducts .

- Analytical thresholds : LC-MS/MS monitoring to ensure impurities <25 ppm, as per ICH M7 guidelines .

Q. How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition?

- Substituent variation :

| Position | Modification | Biological Impact |

|---|---|---|

| Pyrazine C5 | Replace Br with Cl/F | Alters steric bulk and electron density |

| Piperidinyl C2 | Vary ethyl linker length | Modulates binding pocket accessibility |

- Assays :

- In vitro kinase profiling : Use TR-FRET assays (e.g., LanthaScreen®) against kinase panels (e.g., EGFR, PI3K) .

- Cellular IC50 : Test in cancer cell lines (e.g., HeLa) with ATP-competitive inhibitors as controls .

Q. How to resolve contradictions in reaction yields reported for the sulfonylation step?

- Variables affecting yield :

- Temperature : Sulfonylation at 0–5°C minimizes side reactions (e.g., sulfonic acid formation) .

- Solvent : Use DCM instead of THF to enhance solubility of methylsulfonyl chloride .

- Troubleshooting :

- Byproduct identification via LC-MS (e.g., over-sulfonated piperidine at m/z 250–300) .

- Pre-activate piperidine with TEA to scavenge HCl, improving sulfonyl group incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.